molecular formula C3H7NS2 B1652542 (Methylthio)thioacetamide CAS No. 146538-32-1

(Methylthio)thioacetamide

Cat. No.: B1652542
CAS No.: 146538-32-1
M. Wt: 121.23 g/mol
InChI Key: SDOUORGMDGJIIJ-UHFFFAOYSA-N
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Description

(Methylthio)thioacetamide is an organosulfur compound characterized by the presence of both a thioamide and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions: (Methylthio)thioacetamide can be synthesized through several methods. One common approach involves the reaction of acetamide with phosphorus pentasulfide, which replaces the oxygen atom in the acetamide with a sulfur atom, forming thioacetamide. The methylthio group can then be introduced through further chemical modifications .

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often employing catalysts and controlled reaction environments to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: (Methylthio)thioacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(Methylthio)thioacetamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of dyes, pesticides, and other industrial chemicals

Mechanism of Action

The mechanism of action of (Methylthio)thioacetamide involves its interaction with various molecular targets. The compound can undergo oxidative demethylation, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in the modulation of enzymatic activities and signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Uniqueness: (Methylthio)thioacetamide is unique due to the presence of both a thioamide and a methylthio group, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a versatile compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

2-methylsulfanylethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NS2/c1-6-2-3(4)5/h2H2,1H3,(H2,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDOUORGMDGJIIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00597400
Record name (Methylsulfanyl)ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146538-32-1
Record name (Methylsulfanyl)ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Methylthio)thioacetamide
Reactant of Route 2
(Methylthio)thioacetamide
Reactant of Route 3
(Methylthio)thioacetamide
Reactant of Route 4
Reactant of Route 4
(Methylthio)thioacetamide
Reactant of Route 5
(Methylthio)thioacetamide
Reactant of Route 6
(Methylthio)thioacetamide

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